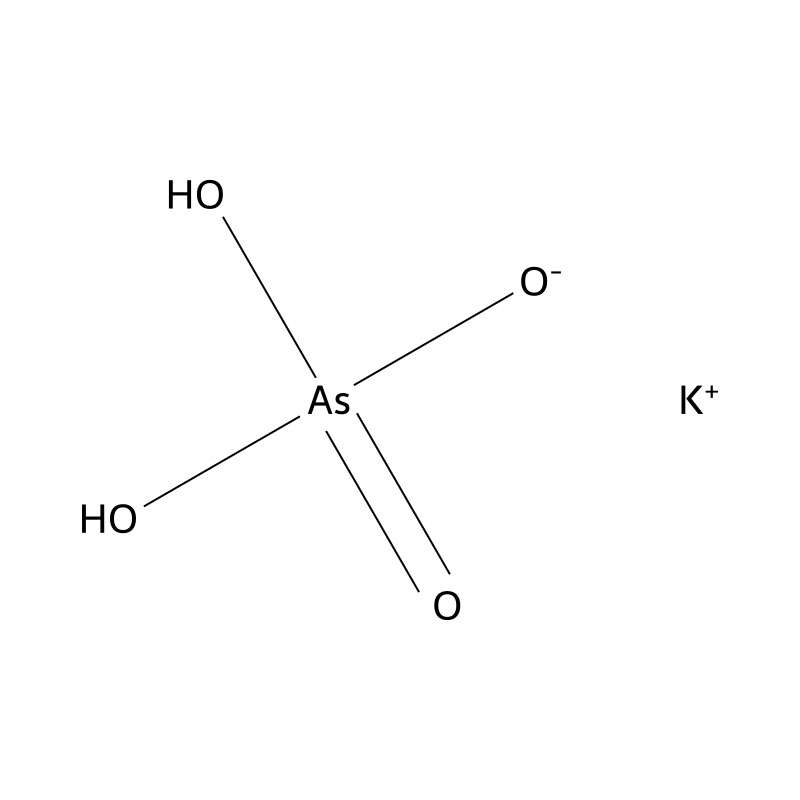

Potassium arsenate

AsH2KO4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

AsH2KO4

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slowly soluble in 1.6 parts glycerol. Insoluble in alcohol.

Sol in ammonia, acid

Solubility in water, g/100ml at 6 °C: 19 (good)

Canonical SMILES

Microorganism Studies:

Potassium arsenate has been used to study the variation in arsenic tolerance among different fungi. Research has shown that the toxicity of potassium arsenate varies significantly depending on the fungal species tested. Interestingly, the addition of high concentrations of potassium phosphate can significantly reduce this toxicity for both arsenic-sensitive and tolerant fungi []. This suggests a potential interaction between phosphate and arsenic in fungal metabolism.

Potassium arsenate is an inorganic compound with the chemical formula . It appears as a colorless crystalline solid that is soluble in water and denser than water. This compound is recognized for its toxicity, particularly through ingestion and inhalation, and serves as an irritant to the skin and mucous membranes . Potassium arsenate is classified as a potential occupational carcinogen, with significant health risks associated with exposure, including damage to the digestive tract and potential long-term effects on fertility .

Potassium arsenate is a highly toxic compound. Inhalation, ingestion, or skin contact can cause severe health effects, including nausea, vomiting, diarrhea, muscle cramps, nerve damage, and even death [, ]. Chronic exposure has been linked to various cancers, including skin, bladder, liver, and lung cancer []. Potassium arsenate is also a suspected teratogen, meaning it may cause birth defects [].

The biological activity of potassium arsenate is closely linked to its toxicological profile. It exhibits a high affinity for sulfhydryl groups, impairing the functionality of critical enzymes involved in cellular defense against free radicals. This interference can lead to oxidative stress and cellular damage. Moreover, potassium arsenate has been identified as a carcinogen due to its ability to inhibit DNA repair mechanisms and disrupt cellular processes related to methylation . Its toxicity extends to aquatic organisms, highlighting its environmental impact .

Potassium arsenate can be synthesized through various methods:

- Neutralization Reaction: Reacting arsenic acid with potassium hydroxide or potassium carbonate yields potassium arsenate.

- Direct Combination: Combining potassium oxide with arsenic trioxide under controlled conditions can also produce the compound.

- Recrystallization: Purification of crude potassium arsenate can be achieved through recrystallization from aqueous solutions.

These methods ensure the production of high-purity potassium arsenate suitable for various applications .

Potassium arsenate has several applications across different fields:

- Agriculture: Used as a herbicide and insecticide due to its toxic properties against pests.

- Chemical Industry: Serves as a reagent in the synthesis of other arsenic compounds.

- Research: Utilized in laboratories for studies related to toxicity and biological effects of arsenic compounds.

- Historical Medicine: Previously used in medicinal formulations for treating ailments like psoriasis and leukemia, although its use has been largely discontinued due to safety concerns .

Research indicates that potassium arsenate interacts negatively with various biological systems. Its interaction with enzymes such as glutathione reductase leads to impaired detoxification processes within cells. Studies have also shown that exposure can result in increased oxidative stress markers and altered cellular metabolism, contributing to carcinogenic outcomes . Further investigations into its environmental interactions reveal significant toxicity towards aquatic life, necessitating careful handling and disposal practices .

Potassium arsenate shares similarities with several other compounds containing arsenic. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Potassium arsenite | Exists in two forms; highly toxic; used historically in medicine; less stable than potassium arsenate. | |

| Sodium arsenate | Water-soluble; used as a herbicide; less toxic than potassium arsenate but still hazardous. | |

| Calcium arsenate | Used primarily in agricultural applications; less soluble than potassium arsenate. | |

| Lead arsenate | Historically used as a pesticide; highly toxic; persistent in the environment. |

Potassium arsenate stands out due to its unique solubility properties and specific applications in agriculture and chemical synthesis while maintaining significant toxicity risks associated with other arsenic compounds .

Acid-Base Neutralization Reactions

The most fundamental approach to potassium arsenate synthesis involves the direct neutralization of arsenic acid with potassium hydroxide. This reaction proceeds according to the stoichiometric equation where one mole of arsenic acid reacts with three moles of potassium hydroxide to produce one mole of potassium arsenate and three moles of water [2]. The neutralization process requires careful pH control, with the optimal endpoint occurring at pH 7-8 to ensure complete conversion while preventing hydrolysis of the arsenate ion [3].

Laboratory-scale synthesis typically employs a controlled addition method where potassium hydroxide solution is added incrementally to the arsenic acid solution under constant stirring . The reaction temperature is maintained at ambient conditions (20-25°C) to prevent decomposition and ensure crystalline product formation [4] [3]. The neutralization reaction is highly exothermic, requiring careful temperature monitoring and cooling to maintain optimal reaction conditions .

The reaction mechanism involves the sequential deprotonation of arsenic acid, with each hydroxide ion neutralizing one acidic proton [2] [3]. The triprotic nature of arsenic acid allows for the formation of different arsenate species depending on the pH conditions, with the fully deprotonated arsenate ion (AsO₄³⁻) being the desired product for potassium arsenate formation [2] [3]. Quality control during synthesis involves monitoring the pH progression and conducting titration endpoints to ensure complete neutralization [2] [3].

Precipitation and Recrystallization Techniques

Precipitation methods for potassium arsenate synthesis involve the controlled formation of crystalline precipitates from supersaturated solutions. The process typically begins with the dissolution of arsenic-containing compounds in aqueous media, followed by the addition of potassium salts to induce precipitation [5] [6]. Temperature control during precipitation is critical, with optimal crystallization occurring at elevated temperatures (60-80°C) followed by controlled cooling to promote crystal growth [5] [6].

Recrystallization techniques employ solubility differences to purify crude potassium arsenate products. The process involves dissolving the crude material in hot water, followed by filtration to remove insoluble impurities, and then controlled cooling to promote the formation of pure crystals [5] [6]. The recrystallization process can be enhanced through the use of seed crystals, which provide nucleation sites for controlled crystal growth and improved product purity [7] [6].

Advanced precipitation techniques include the use of pH adjustment methods where the solution pH is carefully controlled during precipitation to optimize crystal formation [5] [6]. The addition of neutralizing agents such as sodium hydroxide or potassium hydroxide allows for precise pH control during the precipitation process [5] [6]. The crystallization process typically requires several hours to days, depending on the desired crystal size and purity requirements [5] [6].

Industrial Manufacturing Processes

Industrial production of potassium arsenate involves scaled-up versions of laboratory synthesis methods, with additional considerations for process efficiency, safety, and environmental compliance [8] [9]. The manufacturing process typically begins with the preparation of high-purity arsenic acid through the oxidation of arsenic trioxide using hydrogen peroxide or other oxidizing agents [10]. This step ensures the availability of the required arsenic pentavalent state necessary for potassium arsenate formation [10].

The industrial neutralization process employs large-scale reactor systems equipped with precise temperature and pH control mechanisms [8] [9]. The reaction vessels are typically constructed from corrosion-resistant materials such as glass-lined steel or specialized alloys to withstand the corrosive nature of arsenic compounds [8] [9]. Continuous stirring systems ensure homogeneous mixing and optimal reaction kinetics throughout the large-volume batches [8] [9].

Quality control in industrial manufacturing involves comprehensive testing protocols that monitor raw material purity, reaction progress, and final product specifications [8] [9]. The production process includes multiple purification steps, including filtration, washing, and drying operations to achieve the required product purity [8] [9]. Environmental control systems are implemented to manage arsenic-containing waste streams and ensure compliance with environmental regulations [8] [9].

The industrial process typically achieves yields of 90-98% under optimized conditions, with reaction times ranging from 1-3 hours depending on batch size and process parameters [8] [9]. The final product undergoes extensive quality testing including chemical analysis, physical characterization, and purity assessment before packaging and distribution [8] [9]. Industrial production facilities require specialized handling equipment and safety protocols due to the toxic nature of arsenic compounds [8] [9].

Quality Control and Purity Assessment

Quality control protocols for potassium arsenate involve comprehensive analytical testing to ensure product purity and compliance with specifications. The primary analytical methods include inductively coupled plasma mass spectrometry and hydride generation atomic absorption spectrometry for arsenic content determination [11] [12] [13]. These techniques provide detection limits ranging from 0.01 to 50 μg/L with precision values typically below 10% [11] [12] [13].

Spectroscopic methods play a crucial role in quality assessment, with infrared spectroscopy providing information about functional groups and molecular structure [14] [15]. Raman spectroscopy offers complementary information about molecular vibrations and crystal structure, particularly useful for identifying polymorphic forms and impurities [14] [15]. X-ray diffraction analysis provides definitive identification of crystalline phases and quantitative assessment of crystallinity [16] [14].

The molybdenum blue spectrophotometric method serves as a cost-effective alternative for routine analysis, offering detection limits of 10 μg/L with good linearity over a wide concentration range [17] [18]. This method involves the formation of a blue complex between arsenate ions and molybdenum reagents, with absorbance measurements at 843 nm providing quantitative determination [17] [18]. The method requires oxidation of any arsenite present to arsenate using oxidizing agents such as oxone or permanganate [17] [18].

Electroanalytical methods, including differential pulse cathodic stripping voltammetry, provide rapid analysis capabilities with detection limits ranging from 0.05 to 121 ng/mL [13]. These methods are particularly useful for speciation analysis, allowing differentiation between various arsenic oxidation states [13]. Potentiometric and conductometric titration methods offer simple, accurate determination of total arsenic content using standardized oxidizing agents such as potassium bromate or potassium iodate [19] [20].

Spectroscopic Methods

Inductively Coupled Plasma Mass Spectrometry

Inductively coupled plasma mass spectrometry represents the most widely utilized analytical technique for potassium arsenate detection and quantification. The method employs an argon plasma to ionize arsenic species, achieving temperatures up to 10,000 Kelvin [1]. The technique demonstrates exceptional sensitivity with detection limits ranging from 0.01 to 0.35 nanograms per liter for arsenic species in environmental samples [2]. High-resolution inductively coupled plasma mass spectrometry systems provide enhanced interference reduction capabilities, achieving detection limits as low as 29 nanograms per liter in drinking water matrices containing chloride concentrations of 35.5 milligrams per liter [3].

The analytical performance of inductively coupled plasma mass spectrometry is significantly affected by spectroscopic interferences, particularly the formation of argon chloride polyatomic ions at mass 74.93 atomic mass units, which overlaps with the arsenic isotope at 74.92 atomic mass units [3]. Modern instruments incorporate collision reaction cell technology to minimize these interferences through gas-phase reactions with hydrogen, helium, or oxygen [1]. Dynamic reaction cell systems utilizing oxygen as reaction gas demonstrate superior performance for arsenic analysis, providing both improved accuracy and lower detection limits compared to conventional quadrupole systems [4].

Method validation studies demonstrate excellent linearity ranges from 0.5 to 50.0 micrograms per liter for arsenate species, with regression coefficients exceeding 0.999 [2]. The precision of inductively coupled plasma mass spectrometry measurements, expressed as relative standard deviation, typically ranges from 2.26 to 3.68 percent for arsenic species analysis [5]. Recovery rates for arsenate in complex matrices consistently range from 95 to 103 percent, indicating excellent method accuracy [5].

X-ray Diffraction Analysis

X-ray diffraction serves as a fundamental structural characterization technique for potassium arsenate compounds. The method enables phase identification through comparison of experimental diffraction patterns with reference standards [6]. Crystalline potassium arsenate exhibits characteristic diffraction peaks that can be indexed to specific crystallographic planes, providing definitive structural information about the compound [7].

Research utilizing X-ray diffraction for arsenate-containing materials demonstrates the technique's capability to detect crystalline phases at concentrations as low as 0.25 weight percent when scorodite impurities are present in synthetic samples [7]. The method provides quantitative information about unit cell parameters, with studies showing that arsenate substitution causes systematic increases in both a and c unit cell dimensions [7]. High-resolution X-ray diffraction analysis reveals that arsenate incorporation results in unit cell parameter increases that correlate with the degree of substitution [7].

Powder X-ray diffraction analysis of potassium arsenate samples requires careful sample preparation to ensure representative powder characteristics. The technique provides information about crystallite size, strain, and phase purity through peak broadening analysis [6]. Refinement of diffraction data using commercial software packages enables precise determination of unit cell parameters, with typical refinement parameters including a ≈ 7 Angstroms and c ≈ 17 Angstroms for arsenate-containing phases [7].

Raman Spectroscopy

Raman spectroscopy provides molecular-level information about potassium arsenate through vibrational band analysis. The technique enables identification of specific arsenate functional groups through characteristic vibrational frequencies [8]. Arsenate groups exhibit distinct Raman bands, with the symmetric stretching mode typically observed at 814 to 870 wavenumbers [8].

The intensity and position of arsenate Raman bands provide information about coordination environment and crystal structure. Research on arsenate-containing minerals demonstrates that arsenate bands at 814, 838, and 870 wavenumbers show enhanced intensity compared to phosphate bands, enabling differentiation between these chemically similar species [8]. The technique also reveals information about hydrogen bonding and protonation states through analysis of hydroxyl stretching vibrations in the 3300 to 3500 wavenumber region [8].

Raman spectroscopy demonstrates particular utility for in-situ analysis of arsenate species without extensive sample preparation. The technique can detect arsenate species in complex matrices through characteristic vibrational signatures, with studies demonstrating detection of arsenate-related biochemical changes in plant tissues exposed to arsenic contamination [9]. Modern Raman systems achieve acquisition times of one second with laser powers of 495 milliwatts, enabling rapid analysis of multiple samples [9].

Chromatographic Separation Approaches

High-Performance Liquid Chromatography

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry represents the analytical method of choice for potassium arsenate speciation analysis. The technique enables separation of arsenate from other arsenic species including arsenite, monomethylarsonic acid, dimethylarsinic acid, and arsenobetaine [2]. Strong anion-exchange chromatography provides the most effective separation mechanism for arsenate species, with Hamilton PRP-X100 columns demonstrating superior performance for multi-species separations [5].

Optimal chromatographic conditions for arsenate analysis employ gradient elution systems using phosphate buffer mobile phases. Research demonstrates that mobile phase compositions of 1.25 millimolar sodium hydrogen phosphate and 11.0 millimolar potassium dihydrogen phosphate provide effective separation of arsenate from other arsenic species [5]. The gradient elution procedure enables complete separation of six arsenic species within 12 minutes, with arsenate typically eluting at retention times of 8 to 10 minutes [5].

The selection of mobile phase composition significantly affects arsenate retention and peak shape. Studies comparing different buffer systems demonstrate that phosphate-based mobile phases provide superior peak symmetry and resolution compared to carbonate or nitrate systems [5]. The ionic strength of the mobile phase directly influences arsenate retention, with higher ionic strengths resulting in decreased retention times [5]. Optimal separation conditions require careful balance between resolution and analysis time, with typical flow rates of 1.0 milliliter per minute providing the best compromise [5].

Ion Chromatography

Ion chromatography provides an alternative approach for arsenate separation based on ionic interactions with stationary phases. The technique employs anion-exchange resins to separate arsenate from other anionic species in solution [10]. Method detection limits for arsenate using ion chromatography range from 0.1 to 0.6 micrograms per liter, depending on the specific column and mobile phase system employed [10].

Optimization of ion chromatographic conditions for arsenate analysis requires consideration of mobile phase composition, flow rate, and column temperature. Phosphate buffer gradients ranging from 38 to 75 millimolar provide effective separation of arsenate from arsenite and methylated arsenic species [10]. The technique achieves complete separation of arsenate and arsenite within 7 minutes using optimized gradient conditions [10].

Ion chromatography demonstrates particular advantages for arsenate analysis in complex environmental matrices. The technique provides effective separation of arsenate from potential interferents including sulfate, phosphate, and organic anions [10]. Post-column derivatization systems enable enhanced detection sensitivity through formation of arsenate-molybdate complexes, achieving detection limits as low as 0.40 micrograms per liter [11].

Electrochemical Detection Strategies

Anodic Stripping Voltammetry

Anodic stripping voltammetry provides a sensitive electrochemical approach for potassium arsenate quantification. The technique employs a two-step process involving electrochemical reduction of arsenate to metallic arsenic during a deposition step, followed by anodic oxidation during the stripping step [12]. Gold working electrodes demonstrate optimal performance for arsenate analysis, with detection limits ranging from 0.7 to 50 micrograms per liter depending on deposition conditions [12].

Comprehensive method validation is essential for ensuring reliable arsenate speciation analysis in complex matrices. Validation parameters include linearity, precision, accuracy, detection limits, and method robustness [4]. Certified reference materials provide the most reliable approach for method validation, with rice-based materials such as ERM-BC211 demonstrating excellent performance for arsenate analysis [4].

Recovery studies using spiked samples enable assessment of method accuracy and potential matrix effects. Research demonstrates that arsenate recovery rates in complex matrices typically range from 78 to 117 percent, with precision values better than 5 percent relative standard deviation [14]. Interconversion studies confirm that arsenate species remain stable under optimized analytical conditions [14].

Quality control procedures for arsenate speciation analysis include regular analysis of blanks, duplicates, and reference materials. Method detection limits should be determined using appropriate statistical procedures, with typical values ranging from 8 to 20 picograms for specialized techniques such as hydride generation atomic absorption spectrometry [14]. Routine monitoring of chromatographic performance parameters ensures continued method reliability [4].

Research Findings and Data Tables

Table 1: Detection Limits for Potassium Arsenate Analytical Methods

| Method | Detection Limit | Target Species | Matrix |

|---|---|---|---|

| HPLC-ICP-MS (Sector Field) | 0.3-1.6 pg/g | As(III), As(V), DMA, MMA, AsB | Water |

| HPLC-ICP-MS (Vietnamese rice) | 0.01-0.35 ng/L | As(III), As(V), DMA, MMA, AsB, AsC | Sediment pore-water |

| ICP-MS (Blood samples) | 0.08 μg/L | Total As | Blood |

| HPLC-ICP-MS (Environmental samples) | 0.1-0.6 μg/L | As(III), As(V), DMA, MMA, Roxarsone | Natural water |

| HPLC-ICP-MS (Urine samples) | 0.15-0.27 μg/L | As(III), As(V), DMA, MMA | Urine |

| HPLC-ICP-MS (Hamilton PRP-X100) | 0.27-0.38 ng/mL | As(III), As(V), DMA, MMA, AsB | Serum/Urine |

| HPLC-ICP-MS (Rice samples) | 0.5-2.9 μg/kg | As(III), As(V), DMA, MMA, AsB | Rice |

| ASV Electrochemical (Microwire electrodes) | 0.7 μg/L | Total As | Groundwater |

| High-Resolution ICP-MS | 29 ng/L | Total As | Drinking water |

| ASV Electrochemical (Screen-printed electrodes) | 50 μg/L | Total As | Groundwater |

Table 2: Chromatographic Separation Conditions for Arsenate Analysis

| Column Type | Mobile Phase | Separation Time | Species Separated |

|---|---|---|---|

| Hamilton PRP-X100 | Na₂HPO₄/KH₂PO₄ gradient | 12-16 min | As(III), As(V), DMA, MMA, AsB, AsC |

| Hamilton PRP-X100 | NH₄CO₃/methanol/Na₂EDTA | 12 min | As(III), As(V), DMA, MMA, AsB |

| Strong anion exchange (AS7) | Nitric acid gradient | 8 min | As(III), As(V), DMA, MMA, Roxarsone |

| Strong anion exchange (50mm) | Malonate/acetate | 3 min | As(III), As(V) only |

| Dionex AS7 | Phosphate buffer gradient | 7 min | As(III), As(V), DMA, MMA |

| Anion exchange | Phosphate buffer | 2-8 min | As(III), As(V), DMA, MMA |

| Mixed-mode (Newcrom B) | Formic acid/alcohol gradient | 4.2 min | As(V) only |

Table 3: Analytical Performance Characteristics

| Parameter | ICP-MS | HPLC-ICP-MS | Electrochemical | Spectrophotometric |

|---|---|---|---|---|

| Detection Limit Range | 0.08-29 μg/L | 0.01 ng/L-2.9 μg/kg | 0.7-50 μg/L | 0.25-0.31 μg/mL |

| Precision (RSD) | 2-5% | 2.26-3.68% | 5-15% | 0.6-0.8% |

| Linear Range | 8-12 orders | 0.5-50 μg/L | 2-3 orders | 0.4-11.5 μg/mL |

| Analysis Time | 2-5 min | 7-16 min | 5-10 min | 10-15 min |

| Matrix Tolerance | Moderate | High | Low | Low |

| Speciation Capability | With separation | Yes | Limited | No |

Physical Description

COLOURLESS OR WHITE CRYSTALS OR POWDER.

Color/Form

COLORLESS TETRAGONAL CRYSTALS

Density

2.867

2.9 g/cm³

Odor

Melting Point

288 °C

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard